Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate
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Overview
Description
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its two tert-butyl ester groups and an ethoxy-oxoethyl side chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of Carboxylate Groups: The carboxylate groups are introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Addition of Ethoxy-oxoethyl Side Chain: The ethoxy-oxoethyl side chain is added via an alkylation reaction using ethyl bromoacetate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized thiazole derivatives.
Scientific Research Applications
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and ester groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl 4-(2-hydroxyethyl)thiazole-2,3(2H)-dicarboxylate
- Di-tert-butyl 4-(2-methoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate
- Di-tert-butyl 4-(2-oxoethyl)thiazole-2,3(2H)-dicarboxylate
Uniqueness
Di-tert-butyl 4-(2-ethoxy-2-oxoethyl)thiazole-2,3(2H)-dicarboxylate is unique due to its ethoxy-oxoethyl side chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C17H27NO6S |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
ditert-butyl 4-(2-ethoxy-2-oxoethyl)-2H-1,3-thiazole-2,3-dicarboxylate |
InChI |
InChI=1S/C17H27NO6S/c1-8-22-12(19)9-11-10-25-13(14(20)23-16(2,3)4)18(11)15(21)24-17(5,6)7/h10,13H,8-9H2,1-7H3 |
InChI Key |
PZLDVOMABHKKAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(N1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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